N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]butanamide
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Overview
Description
N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole ring fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the benzimidazole intermediate with tetrahydrofuran under specific conditions to form the desired product.
Butanamide Formation:
Industrial Production Methods
In an industrial setting, the production of N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(2-TETRAHYDRO-2-FURANYL-1H-BENZIMIDAZOL-6-YL)-2-THIOPHENECARBOXAMIDE: Similar structure but with a thiophene ring instead of a butanamide group.
5-BROMO-N-(2-TETRAHYDRO-2-FURANYL-1H-BENZIMIDAZOL-6-YL)-2-FURAMIDE: Contains a bromine atom and a furan ring.
Uniqueness
N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-14(19)16-10-6-7-11-12(9-10)18-15(17-11)13-5-3-8-20-13/h6-7,9,13H,2-5,8H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
ZUOJVGUNPLSQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3CCCO3 |
Origin of Product |
United States |
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